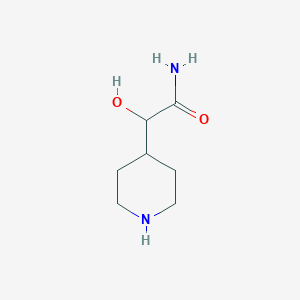

2-Hydroxy-2-(piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-hydroxy-2-piperidin-4-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-7(11)6(10)5-1-3-9-4-2-5/h5-6,9-10H,1-4H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXBYIPELPYAMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(piperidin-4-yl)acetamide typically involves the functionalization of piperidine derivatives. One common method includes the reaction of piperidine with glyoxylic acid to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-2-(piperidin-4-yl)acetamide may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: The amide group can be substituted with other functional groups to create new compounds with potential biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

2-Hydroxy-2-(piperidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-hydroxy-2-(piperidin-4-yl)acetamide with key analogs from the evidence, focusing on structural features, synthesis, and biological activity:

Structural and Functional Differences

Hydroxyl Group Impact: The α-hydroxyl group in 2-hydroxy-2-(piperidin-4-yl)acetamide distinguishes it from non-hydroxylated analogs like 6b-d and 9a-d.

Piperidine vs. Piperazine : Replacing piperidine with piperazine (as in N-phenyl-2-(piperazin-1-yl)acetamide ) introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity .

Carboxylic Acid vs. Acetamide : Compounds like 9a-d (carboxylic acids) are more acidic than acetamides, making them suitable for salt formation or further derivatization .

Biological Activity

2-Hydroxy-2-(piperidin-4-yl)acetamide, also known as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features an amide functional group and a piperidine ring, contributing to its solubility and biological activity. The hydroxyl group enhances its interaction with biological targets, making it suitable for various therapeutic applications.

Research indicates that 2-Hydroxy-2-(piperidin-4-yl)acetamide may act as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in pain and inflammatory pathways. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties. This suggests that the compound could be beneficial for treating conditions like chronic pain and inflammation.

Biological Activity Overview

The biological activity of 2-Hydroxy-2-(piperidin-4-yl)acetamide can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits sEH, leading to increased EET levels. |

| Pain management | Potential application in chronic pain relief. |

| Neurological effects | Modulates pathways in the central nervous system. |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that 2-Hydroxy-2-(piperidin-4-yl)acetamide effectively inhibits sEH in vitro, resulting in a significant increase in EET concentrations. This effect was correlated with reduced inflammatory markers in cell cultures.

- Pharmacokinetics : Another study focused on the pharmacokinetic properties of the compound, revealing that it has favorable absorption characteristics when administered via different routes (oral vs. intraperitoneal). The compound exhibited a higher peak concentration and area under the curve (AUC) when administered intraperitoneally, suggesting better bioavailability through this route .

- Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique properties of 2-Hydroxy-2-(piperidin-4-yl)acetamide. For instance, compounds like N-(4-hydroxyphenyl)-N'-(piperidin-4-yl)urea showed different pharmacological profiles due to variations in their functional groups.

Future Directions

Further research is warranted to explore the full therapeutic potential of 2-Hydroxy-2-(piperidin-4-yl)acetamide. Key areas for future studies include:

- In vivo efficacy : Testing in animal models to assess therapeutic outcomes.

- Mechanistic studies : Elucidating detailed pathways through which the compound exerts its effects.

- Structural modifications : Investigating how changes in structure can enhance biological activity or reduce side effects.

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-2-(piperidin-4-yl)acetamide, and how can purity be ensured during scale-up?

The synthesis of piperidine-acetamide derivatives typically involves condensation reactions between piperidine precursors and activated acetamide intermediates. For example:

- Step 1 : React 4-piperidone with hydroxylamine to form the hydroxyl-piperidine intermediate.

- Step 2 : Couple with an acetylating agent (e.g., acetic anhydride) under basic conditions.

- Step 3 : Purify via column chromatography or recrystallization, with purity verified by HPLC (>98%) and NMR .

Key Characterization Data (from analogous compounds):

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ | PubChem |

| Molecular Weight | 170.20 g/mol | PubChem |

| Key NMR Peaks (¹H) | δ 3.8 (piperidine H), δ 2.1 (acetamide CH₃) |

Q. How should researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound?

Discrepancies in spectral data often arise from tautomerism or solvent effects. For example:

- Piperidine ring conformation : Chair vs. boat configurations can shift proton signals by 0.2–0.5 ppm. Use deuterated DMSO or CDCl₃ to stabilize conformers .

- Mass spectrometry : Fragmentation patterns (e.g., m/z 170 → 98 for piperidine ring loss) must align with computational tools like MassFrontier .

Q. What strategies improve solubility and stability for in vitro assays?

- Salt formation : Hydrochloride salts (e.g., analogous to N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide HCl) enhance aqueous solubility by 3–5× .

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to prevent aggregation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological activity?

- Core modifications : Introduce substituents at the piperidine nitrogen (e.g., methyl or isopropyl groups) to modulate receptor binding. For example:

Case Study : Analogous compounds like 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide show anti-inflammatory activity (IC₅₀ = 12 µM in COX-2 assays) .

Q. What experimental designs address discrepancies in reported biological activities across studies?

- Dose-response standardization : Use uniform assay conditions (e.g., 72-hour incubation for cytotoxicity).

- Control for stereochemistry : Chiral HPLC separates enantiomers, as R/S configurations may differ in potency by >10× .

- Data validation : Cross-reference with public databases (e.g., PubChem BioAssay) to confirm target specificity .

Q. How can computational modeling predict off-target interactions for this compound?

-

Docking simulations : Use AutoDock Vina to assess binding to GPCRs (e.g., μ-opioid receptor for fentanyl analogs) .

-

ADMET prediction : Tools like SwissADME estimate parameters:

Parameter Prediction Bioavailability Score 0.55 (moderate) P-gp substrate Yes

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity (e.g., KD = 450 nM for NMDA receptor) .

- Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., PI3K/Akt pathway) confirms functional relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.